molecular formula C15H18O B14379716 2-Butyl-2-methyl-3-methylidene-2,3-dihydro-1H-inden-1-one CAS No. 88096-21-3

2-Butyl-2-methyl-3-methylidene-2,3-dihydro-1H-inden-1-one

Cat. No.: B14379716
CAS No.: 88096-21-3
M. Wt: 214.30 g/mol
InChI Key: YEORAHOGWMDTAY-UHFFFAOYSA-N
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Description

2-Butyl-2-methyl-3-methylidene-2,3-dihydro-1H-inden-1-one is a synthetic organic compound that belongs to the class of indenones Indenones are characterized by a fused ring structure consisting of a benzene ring and a cyclopentanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-2-methyl-3-methylidene-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the reaction of 2-Butyl-2-methyl-1,3-dioxolane with a suitable base, followed by cyclization to form the indenone structure. The reaction conditions typically include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-2-methyl-3-methylidene-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the indenone to its corresponding alcohol or hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the indenone structure. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: Halogens in the presence of a catalyst, nitrating agents in sulfuric acid.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-Butyl-2-methyl-3-methylidene-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Butyl-2-methyl-3-methylidene-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1H-inden-1-one: A closely related compound with similar structural features but lacking the butyl and methylidene substituents.

    Indane-1,3-dione: Another related compound with a different substitution pattern and distinct chemical properties.

Uniqueness

2-Butyl-2-methyl-3-methylidene-2,3-dihydro-1H-inden-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

88096-21-3

Molecular Formula

C15H18O

Molecular Weight

214.30 g/mol

IUPAC Name

2-butyl-2-methyl-3-methylideneinden-1-one

InChI

InChI=1S/C15H18O/c1-4-5-10-15(3)11(2)12-8-6-7-9-13(12)14(15)16/h6-9H,2,4-5,10H2,1,3H3

InChI Key

YEORAHOGWMDTAY-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(C(=C)C2=CC=CC=C2C1=O)C

Origin of Product

United States

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